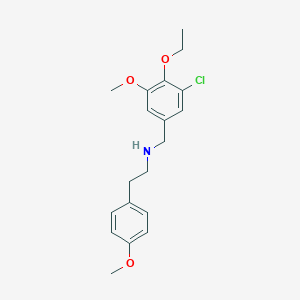![molecular formula C15H24N6S B496398 N,N-DIETHYL-4-[({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}AMINO)METHYL]ANILINE](/img/structure/B496398.png)
N,N-DIETHYL-4-[({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}AMINO)METHYL]ANILINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-DIETHYL-4-[({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}AMINO)METHYL]ANILINE is a complex organic compound that features a tetrazole ring, a sulfanyl group, and an aniline derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DIETHYL-4-[({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}AMINO)METHYL]ANILINE typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using triethyl orthoformate and sodium azide.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction involving a suitable thiol compound.
Coupling with Aniline Derivative: The final step involves coupling the tetrazole-sulfanyl intermediate with an aniline derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-DIETHYL-4-[({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}AMINO)METHYL]ANILINE can undergo various chemical reactions:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the aniline derivative can be reduced to an amine.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted tetrazole derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-DIETHYL-4-[({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}AMINO)METHYL]ANILINE has several scientific research applications:
Medicinal Chemistry: The compound’s tetrazole ring is a bioisostere of carboxylic acids, making it useful in drug design.
Material Science:
Biological Studies: The compound can be used to study receptor-ligand interactions due to its ability to penetrate cell membranes.
Wirkmechanismus
The mechanism of action of N,N-DIETHYL-4-[({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}AMINO)METHYL]ANILINE involves its interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-dimethyl-2-[(phenyl)(1H-tetrazol-1-yl)methyl]hydrazine-1-carboxamide .
- 4-ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H)-thione .
Uniqueness
N,N-DIETHYL-4-[({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}AMINO)METHYL]ANILINE is unique due to its combination of a tetrazole ring, a sulfanyl group, and an aniline derivative. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C15H24N6S |
|---|---|
Molekulargewicht |
320.5g/mol |
IUPAC-Name |
N,N-diethyl-4-[[2-(1-methyltetrazol-5-yl)sulfanylethylamino]methyl]aniline |
InChI |
InChI=1S/C15H24N6S/c1-4-21(5-2)14-8-6-13(7-9-14)12-16-10-11-22-15-17-18-19-20(15)3/h6-9,16H,4-5,10-12H2,1-3H3 |
InChI-Schlüssel |
DPEMFSMWFBGNIM-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)CNCCSC2=NN=NN2C |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)CNCCSC2=NN=NN2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(1,3-benzodioxol-5-yl)-N-[3-methoxy-4-(prop-2-en-1-yloxy)benzyl]methanamine](/img/structure/B496318.png)
![4-amino-N-(2-{[4-(benzyloxy)benzyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide](/img/structure/B496319.png)
![1-(1,3-benzodioxol-5-yl)-N-[3-ethoxy-4-(prop-2-en-1-yloxy)benzyl]methanamine](/img/structure/B496320.png)
![4-amino-N-{2-[([1,1'-biphenyl]-4-ylmethyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B496321.png)
![4-{2-[(3-Phenyl-2-propynyl)amino]ethyl}benzenesulfonamide](/img/structure/B496323.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}amine](/img/structure/B496326.png)
![N-(3-chloro-4-ethoxy-5-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B496328.png)
![4-AMINO-N-(2-{[(3-CHLORO-4-ETHOXY-5-METHOXYPHENYL)METHYL]AMINO}ETHYL)-1,2,5-OXADIAZOLE-3-CARBOXAMIDE](/img/structure/B496329.png)

SULFANYL]ETHYL})AMINE](/img/structure/B496331.png)
SULFANYL]ETHYL})AMINE](/img/structure/B496333.png)
![2-(4-{[(1,3-Benzodioxol-5-ylmethyl)amino]methyl}-2-bromo-6-methoxyphenoxy)acetamide](/img/structure/B496335.png)
![2-(4-{[(1,3-Benzodioxol-5-ylmethyl)amino]methyl}-2-chloro-6-methoxyphenoxy)acetamide](/img/structure/B496336.png)
![N-({2-[(4-fluorobenzyl)oxy]-1-naphthyl}methyl)-N-(4-pyridinylmethyl)amine](/img/structure/B496338.png)
